(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a compound belonging to the class of tetrahydroisoquinolines, which are significant in medicinal chemistry due to their diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in treating conditions related to the central nervous system and cardiovascular diseases. It is classified as an impurity reference material and has implications in the development of antihypertensive drugs.
This compound can be synthesized from various starting materials, often involving complex organic reactions. It is available from chemical suppliers such as Sigma-Aldrich and LGC Standards, where it is categorized under cardiac drugs and beta blockers. The compound's CAS number is 74163-81-8, and its molecular formula is with a molecular weight of 177.20 g/mol .
The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves several organic reactions. Common methods include:
The synthesis often requires specific conditions such as temperature control and the use of catalysts like boron trifluoride etherate (BF₃·OEt₂) to facilitate cyclization processes . The final product may require purification steps such as chromatography to isolate the desired enantiomer.
The molecular structure of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be represented with the following details:
The compound exhibits a chiral center at the carbon atom adjacent to the carboxylic acid group, which contributes to its biological activity. The accurate mass of the compound is noted as 177.079 g/mol.
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can participate in various chemical reactions:
These reactions often require specific reagents and conditions, such as using diisobutyl aluminum hydride for reductions or employing Lewis acids for facilitating cyclizations.
The mechanism of action for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride primarily involves modulation of neurotransmitter systems in the brain. The compound's structure allows it to interact with various receptors linked to neurotransmission and cardiovascular regulation.
Research indicates that tetrahydroisoquinolines may exhibit neuroprotective effects and influence dopaminergic pathways, making them candidates for treating neurodegenerative diseases .
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific uses:
The enantioselective synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid leverages D-amino acid oxidase (DAAO) biocatalysis for efficient chiral resolution. This method involves the kinetic resolution of racemic precursors through selective oxidative deamination, where DAAO converts the undesired (R)-enantiomer to a metabolically labile imine intermediate. The retained (S)-enantiomer is subsequently reduced using sodium borohydride or sodium cyanoborohydride, yielding the target compound with ≥98% enantiomeric excess (ee) [3]. Key process parameters include:
Table 1: Chemoenzymatic Synthesis Performance Metrics
Biocatalyst Source | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
Trigonopsis variabilis | 30 | 24 | 82 | 99 |
E. coli (recombinant) | 37 | 12 | 78 | 98 |
Fusarium solani | 28 | 36 | 85 | 99 |
This approach eliminates classical resolution steps and achieves atom economy improvements of 25–30% over traditional methods [3].
The Pictet–Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline core. This acid-catalyzed condensation employs L-phenylalanine derivatives with formaldehyde under reflux in concentrated hydrochloric acid, yielding racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. Critical modifications include:
The Bischler–Nepieralski variant enables 1-substituted derivatives via phenylacetamide cyclization with POCl₃, though with lower stereocontrol (60–70% de). Both methods necessitate subsequent enantiomeric resolution using (S)-mandelic acid or chiral HPLC [5].
Advanced synthetic methodologies address limitations in traditional routes:
These methods achieve atom economies exceeding 85% and reduce synthetic steps by 40% compared to linear routes.
Regioselective C-H functionalization enables pharmacophore diversification:
Table 2: Regioselective Functionalization Methods
Position Modified | Method | Key Reagent | Functional Groups Introduced |
---|---|---|---|
C7 | Sandmeyer reaction | CuI, NaNO₂, H₂SO₄ | I, Br, CN |
C6 | Directed ortho-lithiation | n-BuLi, (-)-sparteine | CHO, COOH, CF₃ |
C7 | Pd-catalyzed C-H activation | Pd(OAc)₂, K₂CO₃ | Bn, allyl, vinyl |
Salt selection critically impacts crystallinity, stability, and bioavailability:
Critical trade-offs exist:
Hydrochloride Advantages: - Simplified isolation (direct precipitation) - Higher aqueous solubility for biological formulations Tert-Butylamine Advantages: - Enhanced thermal stability (decomposition >250°C vs 210°C for HCl salt) - Reduced corrosivity in manufacturing equipment
Process economics favor hydrochloride salts (20–25% lower production costs), while tert-butylamine derivatives enable improved solid-state properties for solid dosage forms [5] [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0